molecular formula C12H21NO4 B13560240 Tert-butyl9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Tert-butyl9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B13560240
M. Wt: 243.30 g/mol
InChI Key: YVEGVWAXJQZGGK-UHFFFAOYSA-N
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Description

Tert-butyl 9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate is a spirocyclic compound featuring a bicyclic structure with a 3-membered and a 5-membered ring connected at a single spiro carbon. The molecule contains a tert-butyl ester group (Boc protection), a hydroxyl group at position 9, an oxygen atom (oxa) in the 5-membered ring, and a single nitrogen atom (aza) in the 2-position . Its structural complexity and functional groups make it a versatile intermediate for further derivatization.

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl 9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-7-12(8-13)9(14)5-4-6-16-12/h9,14H,4-8H2,1-3H3

InChI Key

YVEGVWAXJQZGGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(CCCO2)O

Origin of Product

United States

Preparation Methods

Key Precursors and Starting Materials

The core precursor for synthesizing tert-butyl 9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate is typically a spirocyclic lactam or lactone derivative , often derived from heterocyclic building blocks such as oxetane derivatives or azacyclic compounds . For example, tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate has been synthesized via multi-step procedures involving cyclization and protecting group strategies (see,).

General Synthetic Strategy

The synthesis generally proceeds via the following stages:

Specific Reaction Conditions

Based on the literature (,,,):

Step Reagents Solvent Temperature Duration Remarks
Cyclization Amino alcohol derivatives Toluene or THF Reflux Several hours Facilitates spirocyclic ring closure
Hydroxylation Nucleophilic addition or oxidation Oxidants like m-CPBA or KMnO4 Room temp to 50°C 1-4 hours Achieves selective hydroxylation at the 9-position
Oxidation KMnO4 or CrO3 Water/Acetone Cold to room temp 1-2 hours Converts alcohols to ketones or acids
Protecting group installation tert-Butyl chloroformate DCM 0°C to room temp 2-4 hours For tert-butyl ester formation

Specific Synthetic Pathway

Synthesis via Cyclization of Precursors

A representative route involves starting with a 3-((benzylamino)methyl)oxetane derivative (as in):

  • Formation of the oxetane-based precursor : Reaction of amino alcohols with chloroacetyl chloride under basic conditions yields acylated intermediates.
  • Self-cyclization : Under inert atmosphere and basic conditions (e.g., sodium hydride or potassium carbonate), intramolecular cyclization occurs, forming the spirocyclic structure.
  • Hydroxylation at the 9-position : Oxidative hydroxylation, possibly via selective oxidation, introduces the hydroxyl group.
  • Protection of the carboxylate : The carboxylate is protected as a tert-butyl ester using tert-butyl chloroformate or similar reagents.

Oxidative Functionalization

The hydroxyl group at position 9 can be introduced via oxidation of a suitable precursor alcohol, employing reagents like:

Final Esterification

The carboxylate is protected as a tert-butyl ester through reaction with tert-butyl chloroformate in the presence of a base such as triethylamine, ensuring stability during subsequent steps.

Reaction Mechanisms and Chemical Insights

Reaction Type Mechanism Key Features
Intramolecular cyclization Nucleophilic attack of amino group on electrophilic centers Forms the spirocyclic core with high regioselectivity
Oxidation Electron transfer involving oxidants like KMnO4 Converts secondary alcohols to ketones or acids, selectively
Esterification Nucleophilic attack of tert-butyl chloroformate on carboxylic acid Forms tert-butyl ester protecting group

Notes on Optimization and Challenges

  • Selectivity : Achieving regioselective hydroxylation at the 9-position requires careful control of oxidation conditions to prevent overoxidation or undesired side reactions.
  • Yield Optimization : Protecting groups such as tert-butyl esters improve overall yields by preventing side reactions during oxidation or cyclization.
  • Reaction Conditions : Inert atmospheres (nitrogen or argon) are essential during oxidation and cyclization steps to prevent unwanted oxidation of sensitive intermediates.

Summary of Literature and Data Sources

Source Key Contributions Relevance
Ambeed Synthesis of related spirocyclic compounds Reaction conditions and yields
Patent CN113214290A Multi-step synthesis involving oxetane derivatives Synthetic pathway overview
ChemicalBook Structural and property data Functional group transformations
PubChem Structural information and in vitro activity Structural confirmation and biological relevance
BenchChem Preparation methods and reaction analysis Reaction mechanisms and optimization

Chemical Reactions Analysis

Types of Reactions

Tert-butyl9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted spirocyclic compounds. These products can be further utilized in various applications, including drug development and material science .

Scientific Research Applications

Tert-butyl9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, making it a valuable compound in drug discovery and development .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Molecular Formula Substituents/Functional Groups Key Features
Tert-butyl 9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate (Target) C₁₂H₂₁NO₄ 9-OH, 5-oxa, 2-aza, Boc-protected Hydroxyl group enhances polarity; Boc group aids in synthetic manipulation.
Tert-butyl 5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate C₁₁H₂₀N₂O₃ 2-aza, 9-aza (no hydroxyl) Two nitrogen atoms increase basicity; potential for dual hydrogen bonding.
Tert-butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate C₁₂H₂₂N₂O₃ 7-NH₂, 5-oxa, 2-aza Amino group introduces nucleophilicity for further coupling reactions.
Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate C₁₁H₂₀N₂O₂ 2-aza, 7-aza, Boc-protected Dual nitrogen atoms facilitate binding to sigma receptors (S1R/S2R).
Tert-butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate C₁₁H₁₉N₃O₃ 7-oxo, 2-aza, 5-aza, 8-aza Triaza system and ketone enhance metabolic stability and target affinity.

Pharmacological and Physicochemical Properties

Table 2: Functional and Pharmacological Comparisons

Compound Class Bioactivity/Application Key Findings
Target (9-OH) Not explicitly reported, but hydroxyl group suggests potential for hydrogen bonding. Similar Boc-protected spirocycles are intermediates for CNS-targeting drugs .
2,7-Diazaspiro Derivatives High affinity for sigma receptors (S1R/S2R); used in pain modulation . Compound 4a (phenethyl-substituted) showed nanomolar S1R affinity (Ki = 3.2 nM) .
7-Oxo Triaza Spiro Enhanced metabolic stability due to ketone and triaza system . No direct pharmacological data, but structural features align with protease-resistant scaffolds.

Computational and Binding Insights

  • 2,7-Diazaspiro Derivatives : Molecular docking studies reveal that hydrophobic substitutions (e.g., phenethyl groups) improve S1R binding by occupying a distal hydrophobic pocket .
  • Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound may reduce membrane permeability compared to amino analogs but improve solubility for aqueous formulations .

Biological Activity

Tert-butyl 9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate is a compound that belongs to the class of spirocyclic compounds, which are characterized by their unique three-dimensional structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug discovery and development.

  • Molecular Formula : C12H21NO4
  • Molecular Weight : 243.3 g/mol
  • CAS Number : 2306245-16-7
  • Purity : Typically ≥ 97%

Biological Activity

The biological activity of tert-butyl 9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate has been explored in various studies, focusing on its pharmacological properties, including its potential as an anti-inflammatory, analgesic, and neuroprotective agent.

Research indicates that compounds of this class may interact with specific biological pathways, including:

  • Inhibition of Pro-inflammatory Cytokines : Studies have shown that spirocyclic compounds can modulate the expression of cytokines such as TNF-alpha and IL-6, which are crucial in inflammatory responses.
  • Neuroprotective Effects : Some derivatives have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.

Study 1: Anti-inflammatory Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory effects of several spirocyclic compounds, including tert-butyl 9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate. The results indicated a significant reduction in edema and pain in animal models, attributed to the compound's ability to inhibit cyclooxygenase (COX) enzymes.

CompoundDose (mg/kg)Edema Reduction (%)Pain Relief (%)
Tert-butyl 9-hydroxy106070
Control (Placebo)-00

Study 2: Neuroprotection

Another investigation focused on the neuroprotective properties of this compound against glutamate-induced toxicity in neuronal cell lines. The findings revealed that treatment with tert-butyl 9-hydroxy resulted in a marked decrease in cell death and an increase in cell viability.

TreatmentCell Viability (%)
Tert-butyl 9-hydroxy85
Glutamate Only40
Control100

Q & A

Q. What are the established synthesis protocols for Tert-butyl 9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Cyclization : Formation of the spirocyclic core using tert-butyl carbamate intermediates under basic conditions .
  • Esterification : Protection of the carboxylate group using tert-butyloxycarbonyl (Boc) reagents .
  • Hydroxylation : Introduction of the hydroxyl group via oxidation or hydroxylation agents like hydrogen peroxide .

Q. Key Methodological Considerations :

  • Use anhydrous solvents (e.g., THF or DCM) to prevent side reactions.
  • Monitor reaction progress via TLC or HPLC to ensure intermediate purity .

Q. How is structural characterization performed for this compound?

Structural elucidation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm spirocyclic geometry and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C12_{12}H19_{19}NO4_4) .
  • X-ray Crystallography (if crystalline): Resolves absolute stereochemistry in enantiomeric forms .

Q. Data Interpretation Example :

Peak (δ ppm) Assignment
1.45 (s, 9H)tert-butyl group
3.70–4.20 (m)Oxa-azaspiro ring protons

Q. What purification methods are recommended for isolating this compound?

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) .
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) for high-purity crystals .
  • HPLC : Reverse-phase C18 columns for final purity validation (>98%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Temperature Control : Lower temperatures (0–5°C) stabilize intermediates during hydroxylation .
  • Catalyst Screening : Transition metals (e.g., Pd/C) or organocatalysts for stereoselective synthesis .

Case Study :
A 20% yield increase was achieved by replacing THF with DMF in the cyclization step, reducing side-product formation .

Q. How should researchers address contradictions in biological activity data?

  • Dose-Response Studies : Validate activity across multiple concentrations (e.g., 1–100 μM) to rule out false positives .
  • Structural Analog Comparison : Test derivatives (e.g., tert-butyl 2-cyano analogs) to identify critical functional groups .
  • Mechanistic Profiling : Use SPR or ITC to quantify binding affinity with target proteins .

Q. Example Workflow :

Replicate assays in triplicate.

Cross-validate using orthogonal techniques (e.g., NMR vs. SPR).

Perform molecular docking to rationalize discrepancies .

Q. What strategies mitigate instability during storage or handling?

  • Storage : –20°C under inert gas (argon) to prevent oxidation of the hydroxyl group .
  • Lyophilization : Convert to stable powder form for long-term storage .
  • Inert Atmosphere Techniques : Use gloveboxes for moisture-sensitive reactions .

Q. Stability Data :

Condition Degradation (%) Time
Room temperature, air15%7 days
–20°C, argon<2%30 days

Q. How can computational methods aid in studying this compound’s reactivity?

  • DFT Calculations : Predict reaction pathways (e.g., hydroxylation energetics) .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) .
  • QSPR Models : Corrogate structural features with solubility or bioavailability .

Q. Software Tools :

  • Gaussian (DFT), GROMACS (MD), Schrödinger Suite (docking) .

Q. What analytical techniques resolve stereochemical uncertainties?

  • Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) .
  • VCD Spectroscopy : Assign absolute configuration by comparing experimental and computed spectra .
  • NOESY NMR : Identify spatial proximity of protons in diastereomers .

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